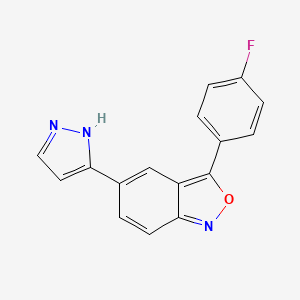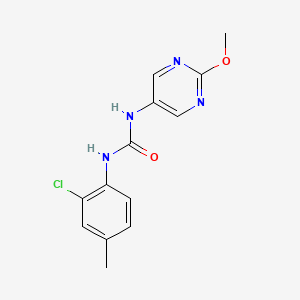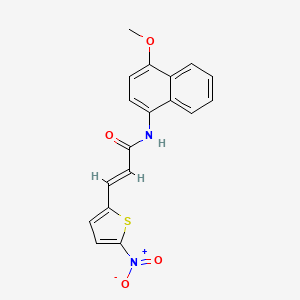
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a fluorophenyl group and a pyrazolyl group
作用机制
Target of Action
Similar compounds have been found to interact with enzymes such as erk2 . ERK2 is a key player in the Ras/Raf/MEK/ERK signal transduction pathway, which is implicated in a variety of human cancers .
Mode of Action
For instance, some compounds can inhibit ERK by binding to it and preventing it from participating in its normal signal transduction pathway .
Biochemical Pathways
Given that similar compounds can inhibit erk, it is likely that this compound may also affect the ras/raf/mek/erk pathway . This pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation can lead to uncontrolled cell growth and cancer .
Result of Action
Inhibition of erk, as seen with similar compounds, can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the benzoxazole core.
Attachment of the Pyrazolyl Group: The final step involves the formation of the pyrazolyl group through a cyclization reaction involving hydrazine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole
- 3-(4-bromophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole
- 3-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole
Uniqueness
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-12-4-1-10(2-5-12)16-13-9-11(14-7-8-18-19-14)3-6-15(13)20-21-16/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJMJOIVKUBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=CC=NN4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the typical synthetic routes for benzisoxazole derivatives?
A1: Several methods are employed for synthesizing benzisoxazoles. One common approach involves the reaction of ortho-hydroxy acetophenones with hydroxylamine hydrochloride, followed by cyclization. [] Another method utilizes the reaction of 2-halobenzonitriles with hydroxylamine hydrochloride in the presence of a base. [] Additionally, benzisoxazoles can be synthesized through the catalytic reduction of 3-sulfamoylmethyl-1,2-benzisoxazole, leading to the formation of intermediates like ω-sulfamoyl-2-hydroxyacetophenone and its imide. []
Q2: What are the key intermediates involved in the photoisomerization of benzisoxazole to 2-cyanophenol?
A3: Photochemical studies using low-temperature matrix isolation and infrared spectroscopy, supported by computational chemistry calculations, have identified spiro-2H-azirine and ketenimine as key intermediates in the photoisomerization of benzisoxazole to 2-cyanophenol. [, ] These findings provide indirect evidence for the involvement of vinylnitrene intermediates during the photochemistry of benzisoxazoles. [, ]
Q3: How does the presence of a trifluoromethyl group impact the properties of benzisoxazoles?
A4: Introducing a trifluoromethyl group, particularly at the 3-position of the benzisoxazole ring, can significantly alter its physicochemical properties. [] The strong electron-withdrawing nature of the trifluoromethyl group influences electron density distribution within the molecule. Additionally, the trifluoromethyl group increases the steric bulk, lipophilicity, and hydrophobicity of the benzisoxazole derivative, potentially leading to distinct biological activity compared to non-fluorinated counterparts. []
Q4: Are there any reported applications of benzisoxazole derivatives in medicinal chemistry?
A5: While the provided articles don't elaborate on the specific biological activities of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole, benzisoxazoles, in general, have garnered interest for their potential therapeutic applications. For instance, some benzisoxazole derivatives have demonstrated anticonvulsant, antimicrobial, antitumor, and neuroleptic activities. [, , , ] Further research is necessary to explore the potential applications of this compound in treating specific diseases.
Q5: How can benzisoxazole derivatives be used as building blocks in organic synthesis?
A6: The reactivity of the benzisoxazole ring, particularly the labile N-O bond, allows for diverse synthetic transformations. [] One important application is their use in synthesizing ortho-aminobenzophenones, which serve as crucial intermediates for preparing 1,4-benzodiazepines and quinazolines. [] This highlights the versatility of benzisoxazoles as valuable scaffolds in constructing more complex heterocyclic systems.
Q6: Can you explain the Bargellini reaction and its relevance to synthesizing benzisoxazole derivatives?
A7: The Bargellini reaction involves the condensation of a carbonyl compound, typically a ketone or aldehyde, with chloroform and a strong base to yield α-aryloxyisobutyric acids. [] This reaction finds relevance in synthesizing specific benzisoxazole derivatives, as demonstrated by the preparation of a dual PPAR α/γ agonist. [] By employing chloretone (1,1,1-trichloro-2-methyl-2-propanol) in the Bargellini reaction with a hindered phenol, a sterically congested α-aryloxyisobutyric acid containing a benzisoxazole moiety was synthesized in high yield. []
Q7: What are the analytical techniques commonly used to characterize benzisoxazole derivatives?
A8: Various analytical methods are employed to characterize and study benzisoxazole derivatives. These include: * Spectroscopic techniques: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy elucidates the structure and connectivity of atoms within the molecule. [, , ] Mass spectrometry (MS) is valuable for determining the molecular weight and fragmentation patterns of the compounds. [, ] * Chromatographic methods: Thin-layer chromatography (TLC) is used to assess the purity of synthesized compounds and monitor reaction progress. [] * Elemental analysis: This technique confirms the elemental composition of the synthesized compounds, verifying their purity and providing evidence for their proposed structures. [, ] * Electrochemical studies: Polarographic analysis can provide insights into the redox properties of benzisoxazole derivatives, which can be relevant to their reactivity and potential biological activities. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione](/img/structure/B2783150.png)
![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
![4-[1-(2-Ethenylsulfonylethyl)pyrrolidin-2-yl]-1,3-dimethylpyrazole](/img/structure/B2783152.png)
![N-methyl-N-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783154.png)
![5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2783155.png)
![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
